3-Bromo-5-propoxyphenol
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Overview
Description
3-Bromo-5-propoxyphenol is an organic compound with the molecular formula C9H11BrO2 It consists of a bromine atom, a propoxy group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-propoxyphenol typically involves the bromination of 5-propoxyphenol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under mild conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-propoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium phosphate (K3PO4).
Major Products:
Substitution Reactions: Formation of substituted phenols or ethers.
Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.
Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.
Scientific Research Applications
3-Bromo-5-propoxyphenol has diverse applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phenolic compounds.
Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-propoxyphenol in biological systems involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Bromo-5-methoxyphenol: Similar structure but with a methoxy group instead of a propoxy group.
3-Bromo-5-chlorophenol: Similar structure but with a chlorine atom instead of a propoxy group.
3-Bromo-5-ethoxyphenol: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 3-Bromo-5-propoxyphenol is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to other similar compounds. The propoxy group provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
IUPAC Name |
3-bromo-5-propoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYAZFWZFARONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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